molecular formula C10H9N5O8 B017880 Imidazole-4-methanol monopicrate CAS No. 6293-52-3

Imidazole-4-methanol monopicrate

Cat. No.: B017880
CAS No.: 6293-52-3
M. Wt: 327.21 g/mol
InChI Key: ZSHKBAUJMQICOD-UHFFFAOYSA-N
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Description

Imidazole-4-methanol monopicrate is a chemical compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms

Scientific Research Applications

Imidazole-4-methanol monopicrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Imidazole-based compounds have two distinct antifungal actions . The fungistatic effect correlated with inhibition of ergosterol synthesis and elevated lanosterol/ergosterol ratios in the organisms. The fungicidal effect involved rapid membrane damage and was unrelated to the imidazole-induced block in ergosterol synthesis .

Safety and Hazards

Imidazole-4-methanol monopicrate may cause eye irritation and skin irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Imidazole derivatives have promising pharmacological effects particularly as anticancer, anti-microbial, and anti-inflammatory with a great potential for treating various human diseases . This systemic review helps to design and discover more potent and efficacious imidazole compounds based on the reported derivatives, their ADME profiles, and bioavailability scores that together aid to advance this class of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole-4-methanol monopicrate typically involves the reaction of imidazole-4-methanol with picric acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The purification process may involve additional steps such as filtration and drying to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Imidazole-4-methanol monopicrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the imidazole-4-methanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The nitro groups in the picrate moiety can be reduced to amino groups.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Imidazole-4-carboxaldehyde or imidazole-4-carboxylic acid.

    Reduction: Imidazole-4-methanol monoaminopicrate.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Imidazole-4-methanol: Lacks the picrate moiety, making it less reactive in certain chemical reactions.

    Imidazole-4-carboxaldehyde: Contains an aldehyde group instead of a hydroxyl group, leading to different reactivity.

    Imidazole-4-carboxylic acid: Contains a carboxylic acid group, which can participate in different types of chemical reactions.

Uniqueness: Imidazole-4-methanol monopicrate is unique due to the presence of both the imidazole and picrate moieties. This combination allows it to participate in a wider range of chemical reactions and makes it useful in diverse applications. The picrate moiety also imparts additional properties such as increased reactivity and potential biological activity.

Properties

IUPAC Name

1H-imidazol-5-ylmethanol;2,4,6-trinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O7.C4H6N2O/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;7-2-4-1-5-3-6-4/h1-2,10H;1,3,7H,2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHKBAUJMQICOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(NC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064204
Record name Imidazole-4-methanol monopicrate
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Molecular Weight

327.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6293-52-3
Record name 1H-Imidazole-5-methanol, compd. with 2,4,6-trinitrophenol (1:1)
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Record name 1H-Imidazole-5-methanol, compd. with 2,4,6-trinitrophenol (1:1)
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Record name Imidazole-4-methanol, monopicrate
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Record name 1H-Imidazole-5-methanol, compd. with 2,4,6-trinitrophenol (1:1)
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Record name Imidazole-4-methanol monopicrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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